molecular formula C15H14INO B312772 N-(2,4-dimethylphenyl)-3-iodobenzamide

N-(2,4-dimethylphenyl)-3-iodobenzamide

Cat. No.: B312772
M. Wt: 351.18 g/mol
InChI Key: AOENUQUAKKKXCW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoyl group linked to a 2,4-dimethylphenyl substituent via an amide bond. Benzamide derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their tunable electronic and steric properties conferred by substituents like halogens (e.g., iodine) and alkyl groups .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

AOENUQUAKKKXCW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodobenzamide Derivatives

N-(3-Aminophenyl)-4-iodobenzamide (CAS 952948-59-3)
  • Structure: Features a 4-iodobenzamide group attached to a 3-aminophenyl ring.
  • Key Differences: The iodine is in the para position of the benzamide, and the anilino group has an amino substituent at position 3.
  • Molecular Weight : 338.14 g/mol .
N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide (CAS 314032-21-8)
  • Structure: Incorporates a benzoxazole ring fused to the anilino group, with iodine at the benzamide’s meta position.
  • Molecular weight: 458.22 g/mol .
n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide (CAS 1147315-93-2)
  • Structure : Contains a 2-iodobenzamide group and a 3-chloro-2-fluorophenyl substituent.
  • Key Differences : Halogen diversity (Cl, F, I) may enhance lipophilicity and metabolic stability compared to the target compound’s dimethyl groups. Molecular weight: 375.56 g/mol .

2,4-Dimethylphenyl Derivatives

Amitraz (CAS 33089-61-1)
  • Structure : A triazapenta-diene derivative with two 2,4-dimethylphenyl groups.
  • Key Differences : Amitraz is hydrolyzed to metabolites like N-(2,4-dimethylphenyl)-N’-methylformamidine, which share the 2,4-dimethylphenyl motif but lack the benzamide backbone. Physical properties include a melting point of 86–87°C and insolubility in water .
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
  • Structure : A sulfonamide analog with 2,4-dimethyl substituents on both aromatic rings.
  • Key Differences : The sulfonamide group increases hydrogen-bonding capacity compared to the benzamide’s carbonyl. Structural studies reveal a bent conformation at the sulfur atom (C—SO₂—NH—C torsion angle: 66.5°) and a 41.0° tilt between aromatic rings .

Structural and Electronic Effects

Property N-(2,4-Dimethylphenyl)-3-iodobenzamide (Inferred) N-(3-Aminophenyl)-4-iodobenzamide Amitraz
Molecular Weight ~375–400 g/mol (estimated) 338.14 g/mol 293.41 g/mol
Key Substituents 3-Iodo, 2,4-dimethylphenyl 4-Iodo, 3-aminophenyl Formamidine, 2,4-dimethylphenyl
Solubility Likely low (hydrophobic substituents) Moderate (due to –NH₂) Insoluble in water
Biological Role Undefined (potential enzyme inhibition) Pharmaceutical intermediate Acaricide/Insecticide

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